3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride
Overview
Description
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride is a synthetic organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions. For instance, 2-methyl-1,3-thiazole can be prepared by reacting 2-bromoacetone with thiourea in ethanol.
Amino Acid Derivative Formation: The thiazole derivative is then reacted with a suitable amino acid precursor, such as 3-aminobutanoic acid, under controlled conditions to form the desired compound.
Dihydrochloride Salt Formation: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the thiazole ring or the amino acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The amino acid moiety may also play a role in the compound’s bioactivity by facilitating transport across cell membranes or enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Similar thiazole ring structure but lacks the butanoic acid moiety.
3-Amino-2-methylthiazole: Similar structure but with different positioning of the amino group.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness
3-Amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid dihydrochloride is unique due to the combination of the thiazole ring and the amino acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other thiazole derivatives.
Properties
IUPAC Name |
3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-5-10-6(4-13-5)8(2,9)3-7(11)12;;/h4H,3,9H2,1-2H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOFAQKDEFJTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)(CC(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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